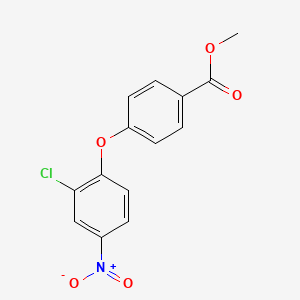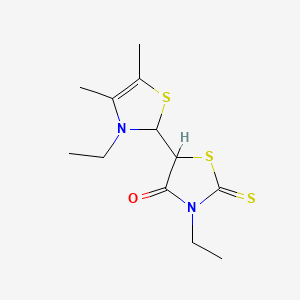
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of appropriate thiazole and thiazolidinone precursors under specific conditions. Common synthetic routes may include:
Condensation reactions: Combining thiazole derivatives with thiazolidinone precursors in the presence of catalysts.
Cyclization reactions: Formation of the thiazolidinone ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include:
Batch processing: Controlled reaction conditions in batch reactors.
Continuous flow synthesis: Utilizing continuous flow reactors for efficient and scalable production.
化学反応の分析
Types of Reactions
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanylidene group to sulfoxide or sulfone.
Reduction: Reduction of the thiazolidinone ring.
Substitution: Nucleophilic or electrophilic substitution on the thiazole or thiazolidinone rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced thiazolidinone derivatives.
Substitution products: Various substituted thiazole or thiazolidinone derivatives.
科学的研究の応用
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Development of new therapeutic agents.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, it may involve:
Molecular targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings.
Thiazoles: Compounds with similar thiazole rings.
Uniqueness
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazole and thiazolidinone rings, which may impart distinct chemical and biological properties compared to other thiazolidinones and thiazoles.
特性
分子式 |
C12H18N2OS3 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC名 |
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H18N2OS3/c1-5-13-7(3)8(4)17-11(13)9-10(15)14(6-2)12(16)18-9/h9,11H,5-6H2,1-4H3 |
InChIキー |
QMLULCPFFMJYPR-UHFFFAOYSA-N |
正規SMILES |
CCN1C(SC(=C1C)C)C2C(=O)N(C(=S)S2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-3-[1-(4-cyclohexylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B12471244.png)
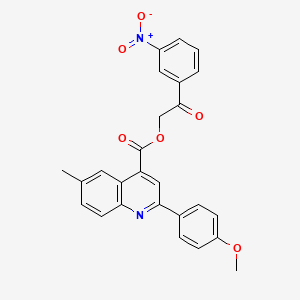
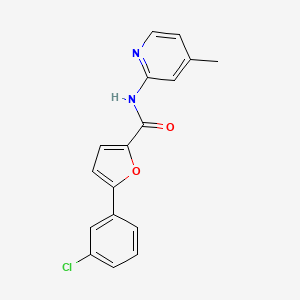
![{4-[4-(2,3-Dihydro-1H-inden-1-ylamino)pyrrolo[2,3-D]pyrimidin-7-YL]-2-hydroxycyclopentyl}methyl sulfamate hydrochloride](/img/structure/B12471266.png)
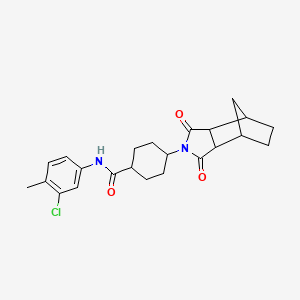
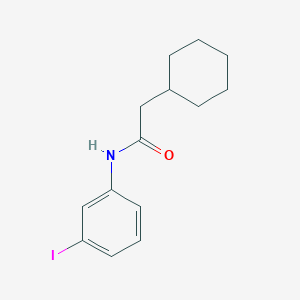
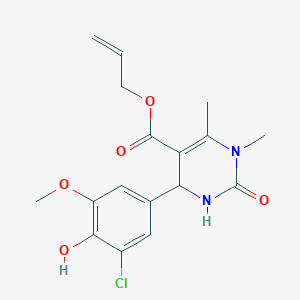
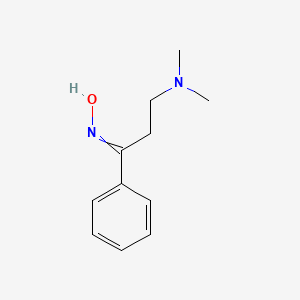
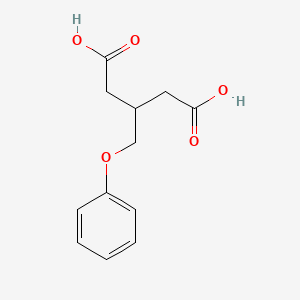
![N-(naphthalen-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471282.png)
![2,4-dichloro-N-{4-[(trichloroacetyl)amino]phenyl}benzamide](/img/structure/B12471283.png)
![2-[Benzenesulfonyl-(2-methoxy-phenyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12471285.png)
![N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide](/img/structure/B12471288.png)
